molecular formula C11H8O3 B119093 1-Hydroxy-2-naphthoic acid CAS No. 86-48-6

1-Hydroxy-2-naphthoic acid

Cat. No. B119093
CAS RN: 86-48-6
M. Wt: 188.18 g/mol
InChI Key: SJJCQDRGABAVBB-UHFFFAOYSA-N
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Patent
US07223759B2

Procedure details

To a stirred solution of 385 (8.11 mmol) in a mixture of THF and MeOH (1:1, v/v, 100 mL) was added Raney nickel (˜2 mL, 50% suspension in water). Hydrazine (N2H4, 32.0 mmol, 4 equiv) was added in portions over a period of 30 minutes. Once effervescence had ceased, TLC analysis (15:2:0.1, CH2Cl2/MeOH/NH4OH) indicated complete conversion of the starting material to a compound that had lower Rf than the starting material (stained spontaneously with PMA/Ce stain without requiring heating). The suspension was diluted with THF (100 mL) and filtered through a pad of Celite on a fritted funnel. The supernatant was concentrated to yield 1-hydroxy-[2]naphthoic acid-(4-amino-anilide) (111) (7.8 mmol, 96% yield) as a dark purple solid. 1H NMR (400 MHz, DMSO-d6) δ=5.06 ppm (br s, 2H), 6.57 (br d, 2H, J=9 Hz), 7.29 (br d, 2H, J=9 Hz), 7.39 (d, 1H, J=9 Hz), 7.53 (app. td, 1H, J=1, 8 Hz), 7.62 (app. td, 1H, J=1, 7 Hz), 7.86 (d, 1H, J=8 Hz), 8.05 (d, 1H, J=9 Hz), 8.26 (d, 1H, J=8 Hz), 10.13 (br s, 1H). LC-MS: m/e 279.2 [M+1]+.
Name
385
Quantity
8.11 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mmol
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(N(C([C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH:22]=[CH:21][C:20]=2O)=O)C2C=CC=CC=2)=CC=1)([O-])=O.NN.C(Cl)Cl.[CH3:35][OH:36].[NH4+].[OH-:38].C1C[O:42]CC1>CO.[Ni]>[OH:36][C:35]1[C:24]2[C:23](=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][C:20]=1[C:19]([OH:42])=[O:38] |f:2.3.4.5|

Inputs

Step One
Name
385
Quantity
8.11 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N(C1=CC=CC=C1)C(=O)C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
32 mmol
Type
reactant
Smiles
NN
Step Three
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO.[NH4+].[OH-]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
2 mL
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without requiring heating)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite on a fritted funnel
CONCENTRATION
Type
CONCENTRATION
Details
The supernatant was concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.8 mmol
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.